2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester is a complex organic compound that features a furan ring, a carboxylic acid group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-furancarboxylic acid with ethyl alcohol to form the ethyl ester. This is followed by the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino-methyl group, which can be achieved through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the furan ring and carboxylic acid group.
Ethyl 2-furoate: Similar ester structure but without the fluorophenyl and amino-methyl groups.
Uniqueness
2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester is unique due to the combination of its furan ring, fluorophenyl group, and amino-methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1171772-46-5 |
---|---|
Molecular Formula |
C14H14FNO3 |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
ethyl 5-[(4-fluoroanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-2-18-14(17)13-8-7-12(19-13)9-16-11-5-3-10(15)4-6-11/h3-8,16H,2,9H2,1H3 |
InChI Key |
TXMJWMSJITXLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.